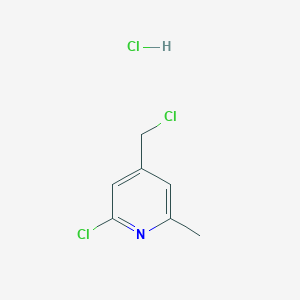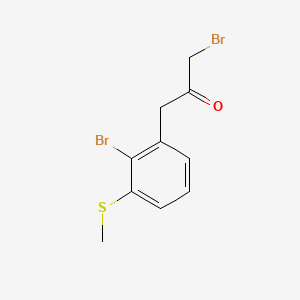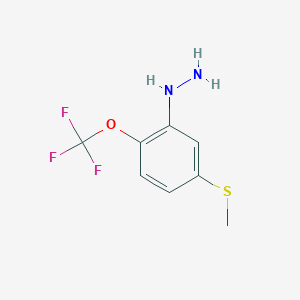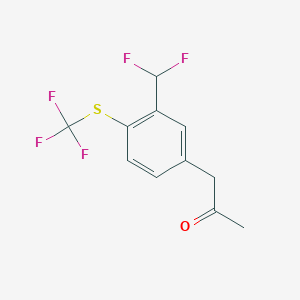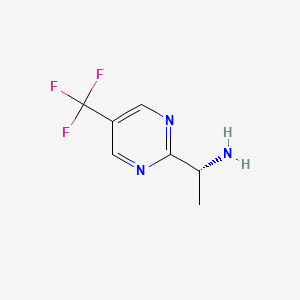
(R)-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyrimidine and a chiral amine precursor.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine include other chiral amines with trifluoromethyl groups attached to different heterocyclic rings, such as:
- ®-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine
- ®-1-(5-(trifluoromethyl)pyrazin-2-yl)ethanamine
- ®-1-(5-(trifluoromethyl)thiazol-2-yl)ethanamine
Uniqueness
The uniqueness of ®-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine lies in its specific trifluoromethyl-pyrimidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H8F3N3 |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
(1R)-1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)6-12-2-5(3-13-6)7(8,9)10/h2-4H,11H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
WSMHQFGEMUSHBN-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(C=N1)C(F)(F)F)N |
Kanonische SMILES |
CC(C1=NC=C(C=N1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
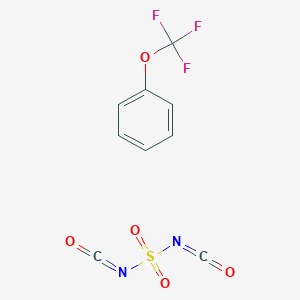
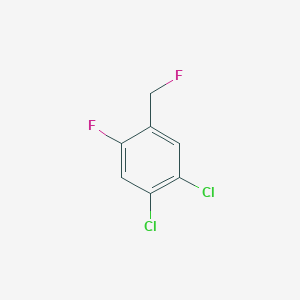
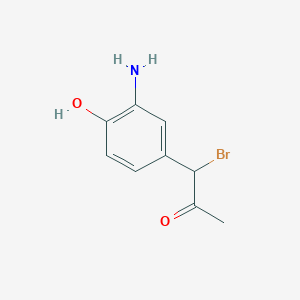
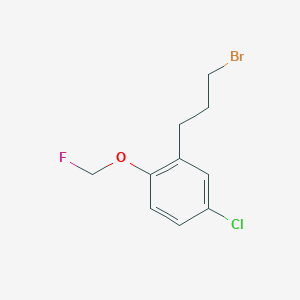

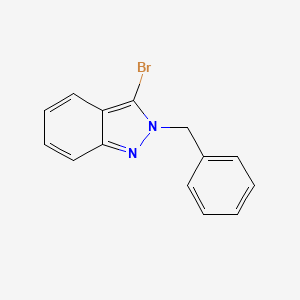
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
